Aliskiren Hemifumarate (SSSRisomer) Impurity

Vue d'ensemble

Description

The compound Aliskiren Hemifumarate (SSSRisomer) Impurity is a complex organic molecule with potential applications in various scientific fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of key intermediates. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol.

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its functional groups make it a potential candidate for studying enzyme interactions and protein binding.

Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, the amino and hydroxy groups can form hydrogen bonds with proteins, affecting their structure and function. The methoxy groups can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxy-4,5-dihydroxyhexanoic acid: This compound shares similar functional groups and structural features.

(2S,4S,5S,7S)-N-(2-carbamoyl-2-methylpropyl)-5-amino-4-hydroxy-2,7-diisopropyl-8-[4-methoxy-3-(3-methoxypropoxy)phenyl]-octanamide: Another structurally related compound with potential pharmacological activity.

Uniqueness

The uniqueness of (2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

Aliskiren hemifumarate, specifically the SSSRisomer impurity, is a notable compound in the pharmacological landscape, primarily recognized for its role as a direct renin inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and implications for hypertension treatment.

Overview of Aliskiren Hemifumarate

Aliskiren hemifumarate is classified as a potent renin inhibitor with a significant impact on blood pressure regulation. The compound's chemical structure is complex, featuring multiple chiral centers that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 609.83 g/mol .

Aliskiren functions by inhibiting renin, an enzyme critical in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, aliskiren effectively reduces plasma renin activity (PRA), leading to decreased levels of angiotensin II—a potent vasoconstrictor. This action results in lowered blood pressure and improved cardiovascular outcomes .

Potency and Selectivity

The biological activity of aliskiren hemifumarate is characterized by its potency as a renin inhibitor, with reported IC50 values of 0.6 nM for human renin and 80 nM for rat renin . Its selectivity is noteworthy; it exhibits minimal inhibitory effects on other aspartic proteinases at concentrations exceeding 5000 nM, indicating a high specificity for renin .

In Vivo Studies

In preclinical studies involving hypertensive rodent models, aliskiren demonstrated significant antihypertensive effects. The compound was shown to effectively lower blood pressure in these models, supporting its potential therapeutic use in managing hypertension .

Formulation and Delivery

Recent advancements in drug delivery systems have focused on enhancing the bioavailability of aliskiren hemifumarate. Proliposomal formulations have been developed to improve oral absorption. A study indicated that these formulations significantly increased the relative bioavailability of aliskiren by 230% compared to traditional formulations .

Table: Pharmacokinetic Parameters of Aliskiren Hemifumarate

| Parameter | Pure AKH | Proliposomal Formulation (F8) |

|---|---|---|

| Tmax (h) | 0.5 | 0.5 |

| Cmax (ng/mL) | 49.12 | 116.21 |

| AUC (0-12 h) | - | Significantly higher |

| Relative Bioavailability | 100% | 230% |

Case Studies and Clinical Implications

Aliskiren has been studied extensively in clinical settings for its efficacy in treating essential hypertension. Notably, it has been associated with reduced risks of stroke and heart failure complications . However, caution is advised in pediatric populations due to potential side effects .

Case Study: Efficacy in Hypertensive Patients

A clinical trial involving adult patients with primary hypertension showed that administration of aliskiren resulted in significant reductions in systolic and diastolic blood pressure over a treatment period compared to placebo groups. The findings underscored its effectiveness as a first-line treatment option for hypertension management.

Propriétés

IUPAC Name |

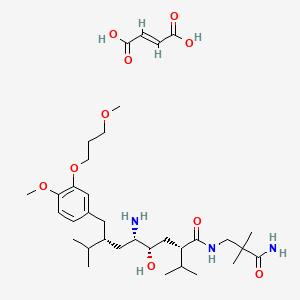

(2S,4S,5S,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFGNDXWVZPKJA-HZBJLSHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H57N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.